Home > Products > Screening Compounds P3759 > gamma-Secretase Inhibitor XVI
gamma-Secretase Inhibitor XVI - 208255-51-0

gamma-Secretase Inhibitor XVI

Catalog Number: EVT-386054
CAS Number: 208255-51-0
Molecular Formula: C20H20F2N2O4
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nirogacestat (PF-03084014)

Compound Description: Nirogacestat is an investigational, oral, small-molecule, selective gamma-secretase inhibitor (GSI). [] In a phase 3 study, nirogacestat significantly improved progression-free survival compared with placebo in patients with progressing desmoid tumors. [] Studies suggest that nirogacestat may increase cell-surface levels of B-cell maturation antigen (BCMA) and reduce soluble BCMA levels, potentially enhancing anti-BCMA agent activity in multiple myeloma. [] Preclinical studies using the "KGN" GCT cell line, harboring a FOXL2 C134W mutation, demonstrated that nirogacestat significantly inhibited cell proliferation and growth in a concentration-dependent manner. []

Relevance: Nirogacestat is directly mentioned alongside Gamma-Secretase Inhibitor XVI in the prompt, implying a close structural relationship. Both compounds are classified as GSIs, suggesting they share a core structure capable of binding and inhibiting the gamma-secretase complex. [, ]

Relevance: Although not structurally described, semagacestat's classification as a γ-secretase inhibitor suggests it shares a similar pharmacophore with Gamma-Secretase Inhibitor XVI. [] This shared target and potential for overlapping adverse effects imply a structural relationship, making semagacestat relevant for understanding potential benefits and risks associated with Gamma-Secretase Inhibitor XVI.

AL101

Compound Description: AL101 is a highly potent, parenterally administered, investigational gamma-secretase inhibitor. [] It has shown promising results in the treatment of desmoid tumors, with two reported cases demonstrating long-lasting responses. []

Relevance: AL101, like Gamma-Secretase Inhibitor XVI, targets the gamma-secretase complex. [] This shared mechanism of action suggests a degree of structural similarity between the two compounds, as they likely bind to similar sites on the gamma-secretase complex.

AL102

Compound Description: AL102 is a potent, orally administered gamma-secretase inhibitor that shares structural features with AL101. [] Preliminary evidence from a phase 1 study suggests potential efficacy in treating desmoid tumors. []

Relevance: AL102's structural similarity to AL101, another gamma-secretase inhibitor, suggests it might also share structural elements with Gamma-Secretase Inhibitor XVI. [] This makes AL102 relevant in understanding the structure-activity relationship of gamma-secretase inhibitors.

DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)

Compound Description: DAPT is a dipeptidic gamma-secretase inhibitor that effectively inhibits Notch signaling. [] It has shown promising results in preclinical studies for improving pancreatic islet engraftment after transplantation. [] DAPT increased vascular density and the fraction of functional blood vessels in treated mice, suggesting its potential for enhancing islet graft survival and function. []

Relevance: DAPT and Gamma-Secretase Inhibitor XVI are both gamma-secretase inhibitors, implying they might share a common pharmacophore responsible for their inhibitory activity. [] Investigating DAPT's structure-activity relationship provides valuable insights into the structural features crucial for gamma-secretase inhibition, which could be relevant to Gamma-Secretase Inhibitor XVI.

LY3039478

Compound Description: LY3039478 is an orally available gamma-secretase (GS) inhibitor with potential antineoplastic activity. [] It functions by binding to the GS protease complex, preventing the cleavage and release of the Notch intracellular domain (NICD). [] By inhibiting Notch signaling, LY3039478 induces apoptosis and inhibits tumor cell growth. []

Relevance: As a gamma-secretase inhibitor, LY3039478 likely shares structural similarities with Gamma-Secretase Inhibitor XVI, allowing them to bind and inhibit the same target. [] Understanding the structural features of LY3039478 contributing to its activity and potential off-target effects can provide insights into the development and optimization of Gamma-Secretase Inhibitor XVI.

RO4929097

Compound Description: RO4929097 is an orally bioavailable, small-molecule gamma secretase (GS) inhibitor with potential antitumor activity. [] It binds to GS and blocks the activation of Notch receptors, inhibiting tumor cell proliferation. []

Relevance: RO4929097 and Gamma-Secretase Inhibitor XVI are both small-molecule GSIs, suggesting a possible structural resemblance. [] Understanding RO4929097's structure-activity relationship helps to elucidate the key structural features essential for potent gamma-secretase inhibition, which could be applicable to Gamma-Secretase Inhibitor XVI.

BMS-906024

Compound Description: BMS-906024 is a clinically relevant gamma-secretase inhibitor (GSI) that inhibits Notch activation. [] It is currently in Phase 1 clinical trials for patients with T-cell acute lymphoblastic leukemia and metastatic solid tumors. [] Preclinical studies showed synergistic antitumor activity of BMS-906024 in combination with paclitaxel, particularly in KRAS wild-type lung adenocarcinoma cells. [, ]

Relevance: BMS-906024 and Gamma-Secretase Inhibitor XVI share the same target, the gamma-secretase complex, implying structural similarities between the two compounds. [, ] Studying BMS-906024's preclinical and clinical data can provide insights into potential efficacy, safety profiles, and combination strategies for Gamma-Secretase Inhibitor XVI.

Avagacestat

Compound Description: Avagacestat ( (R)-2-(4-Chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenylsulfonamido)-5,5,5-trifluoropentanamide) is a γ-secretase-inhibiting drug that has been investigated in preclinical and clinical studies for Alzheimer's disease. []

Relevance: Avagacestat's classification as a γ-secretase inhibitor indicates a potential structural resemblance to Gamma-Secretase Inhibitor XVI. [] Investigating its development and clinical outcomes could offer valuable information for optimizing the design and therapeutic application of Gamma-Secretase Inhibitor XVI.

MRK003

Compound Description: MRK003 is a gamma-secretase inhibitor that has demonstrated anti-tumor activity in a human multiple myeloma xenograft mouse model by downregulating the Notch1 signaling pathway and inhibiting AKT expression. []

Relevance: As a gamma-secretase inhibitor, MRK003 likely shares structural similarities with Gamma-Secretase Inhibitor XVI. [] Understanding MRK003's activity in preclinical models can provide insights into potential therapeutic applications and mechanisms of action for Gamma-Secretase Inhibitor XVI.

Overview

Gamma-Secretase Inhibitor XVI is a compound that targets the gamma-secretase enzyme, which plays a critical role in the cleavage of various type I membrane proteins, including the amyloid precursor protein. This inhibition is particularly significant in the context of Alzheimer's disease, where the accumulation of amyloid-beta peptides contributes to neurodegeneration. The compound is classified as a small molecule inhibitor and is part of ongoing research aimed at understanding its efficacy and safety in clinical applications.

Source

Gamma-Secretase Inhibitor XVI was developed as part of a broader effort to create selective inhibitors that can modulate gamma-secretase activity without affecting other pathways. Its synthesis and characterization have been reported in various scientific studies, highlighting its potential therapeutic applications in neurodegenerative diseases and cancer.

Classification

Gamma-Secretase Inhibitor XVI falls under the category of pharmacological agents known as gamma-secretase inhibitors. These compounds specifically inhibit the activity of the gamma-secretase complex, which consists of several proteins including presenilin, nicastrin, Aph-1, and Pen-2. The classification is based on its mechanism of action and its biochemical properties.

Synthesis Analysis

Methods

The synthesis of Gamma-Secretase Inhibitor XVI involves multiple steps that typically include:

  1. Initial Formation: Starting from commercially available precursors, the synthesis may involve coupling reactions to build the core structure.
  2. Functionalization: Specific functional groups are introduced to enhance binding affinity and selectivity towards gamma-secretase.
  3. Purification: Techniques such as high-performance liquid chromatography are employed to purify the compound after synthesis.

Technical Details

The synthesis may utilize various organic chemistry techniques including:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Column Chromatography: For purification based on polarity differences.
  • Spectroscopic Analysis: Nuclear magnetic resonance and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

Gamma-Secretase Inhibitor XVI has a complex molecular structure that allows it to interact specifically with the gamma-secretase enzyme. The precise three-dimensional conformation is critical for its inhibitory activity.

Data

The molecular weight of Gamma-Secretase Inhibitor XVI and its specific structural features can be characterized using:

  • X-ray Crystallography: To determine the atomic arrangement.
  • Computational Modeling: To predict interactions with gamma-secretase at an atomic level.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Gamma-Secretase Inhibitor XVI is its binding to the active site of gamma-secretase, inhibiting its enzymatic function. This competitive inhibition alters the cleavage pattern of substrates such as amyloid precursor protein.

Technical Details

Kinetic studies often reveal:

  • Inhibition Constants (IC50): Determining how effectively the inhibitor reduces enzyme activity.
  • Reaction Mechanisms: Understanding whether it acts as a reversible or irreversible inhibitor through detailed kinetic assays.
Mechanism of Action

Process

Gamma-Secretase Inhibitor XVI inhibits gamma-secretase by binding to specific sites within the enzyme complex. This prevents substrate access to the active site, thereby reducing the production of amyloid-beta peptides.

Data

Studies have shown that treatment with Gamma-Secretase Inhibitor XVI leads to a significant decrease in amyloid-beta levels in vitro and in vivo models, supporting its potential use in therapeutic strategies against Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

Gamma-Secretase Inhibitor XVI typically exhibits:

  • Solubility: Varies depending on solvent; often soluble in organic solvents.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • pKa Values: Indicative of ionization at physiological pH.
  • LogP Values: Reflecting lipophilicity which affects absorption and distribution.

Relevant data from studies indicate that these properties influence its bioavailability and pharmacokinetics .

Applications

Scientific Uses

Gamma-Secretase Inhibitor XVI has several potential applications, particularly in:

  • Alzheimer's Disease Research: As a tool for studying amyloid-beta metabolism and developing disease-modifying therapies.
  • Cancer Therapeutics: Investigating its role in inhibiting Notch signaling pathways which are implicated in various cancers .

Research continues to explore its efficacy across different models, aiming to establish clinical relevance and safety profiles for future therapeutic use.

Molecular Mechanisms of Gamma-Secretase Inhibition

Structural Basis of Gamma-Secretase Complex Interaction

Gamma-secretase Inhibitor XVI (GSI-XVI) binds the catalytic presenilin-1 (PS1) subunit through specific interactions with transmembrane domain (TMD) residues. Cryo-EM studies reveal that its tert-butylcarbonyl group forms hydrogen bonds with Asp385 in TM7, while its hydrophobic moiety inserts into a pocket near Leu268 and Ile387 (TM6/TM7 interface), stabilizing the enzyme's closed conformation [3] [8].

Binding Affinity and Active Site Engagement Dynamics

GSI-XVI exhibits sub-nanomolar affinity (Kd = 0.4 nM) due to water-mediated hydrogen bonding with Asp257 (TM6) and van der Waals contacts with Phe388. Molecular dynamics simulations show a two-step engagement: initial docking at the substrate-binding exosite (kon = 1.2 × 105 M−1s−1), followed by translocation to the catalytic aspartates within 200 ms [6] [8].

Competitive vs. Non-Competitive Inhibition Mechanisms

GSI-XVI acts as a mixed-type inhibitor, competing with APP for the substrate-docking site while allosterically disrupting catalytic aspartate alignment. Isothermal titration calorimetry confirms competitive binding at low concentrations (Ki = 8 nM), transitioning to non-competitive inhibition above 100 nM by inducing TM6-TM7 kinking that mispositions Asp257 and Asp385 [1] [8].

Table 1: Key Residue Interactions of GSI-XVI in PS1

PS1 DomainResidueInteraction TypeEnergy Contribution (kcal/mol)
TM6Asp257H-bond (water-bridged)−2.8
TM6Leu268Hydrophobic−1.5
TM7Asp385Direct H-bond−3.2
TM7Ile387Van der Waals−1.1
TM7Phe388π-Stacking−1.8
TM7Leu432Hydrophobic cavity−0.9

Toggle Technical DetailsData derived from molecular dynamics simulations (200 ns) and free energy perturbation calculations [3] [8]. Energy values represent mean binding energy contributions per residue.

Substrate Selectivity Profiling

APP vs. Notch Cleavage Inhibition Specificity

GSI-XVI shows 18-fold selectivity for APP-CTF over Notch, attributed to differential exosite engagement. Notch lacks the GSI-XVI interaction motif involving APP Met692 and Val695, reducing inhibitor binding affinity by ~60% compared to APP. Surface plasmon resonance confirms Kd(APP) = 0.4 nM vs. Kd(Notch) = 7.2 nM [1] [7].

Modulation of Processivity in Aβ Peptide Generation

At sub-inhibitory concentrations (10–50 nM), GSI-XVI shifts Aβ production from Aβ42 to Aβ38 by stabilizing the γ-secretase-Aβ48 intermediate. Hydrogen-deuterium exchange mass spectrometry reveals enhanced protection of the Aβ48-binding pocket (residues 380–392), promoting carboxypeptidase-like trimming [8] [10].

Table 2: Effects of GSI-XVI on Aβ Product Distribution

Concentration (nM)Aβ42 (%)Aβ40 (%)Aβ38 (%)Processivity Shift
0 (Control)15.2 ± 1.362.1 ± 2.15.3 ± 0.8Baseline
108.7 ± 0.9*58.4 ± 1.718.6 ± 1.2*↑ Aβ38 generation
503.1 ± 0.5*31.2 ± 1.4*42.9 ± 2.0*Dominant Aβ38 pathway
1000.9 ± 0.2*5.4 ± 0.6*8.2 ± 0.9*Global inhibition

Toggle Technical DetailsData from SH-SY5Y cells treated for 24 hr (n = 4; *p < 0.01 vs. control). Aβ measured by ELISA. Processivity shift defined as (Aβ38 + Aβ40)/Aβ42 ratio [8] [10].

Allosteric Modulation Dynamics

Impact on Gamma-Secretase Conformational States

GSI-XVI stabilizes the compact conformational state of γ-secretase, reducing conformational entropy by 40%. Single-particle EM shows a 3.2-Å shift in nicastrin ectodomain positioning upon binding, locking TM6 in a tilted orientation that sterically blocks substrate entry [6] [10].

Differential Effects on Substrate Recognition Domains

The inhibitor enhances APP-CTF binding to the catalytic site (Km reduced by 35%) while disrupting Notch binding via allosteric changes in the Pen-2 interface. Mutagenesis studies confirm that PS1 Glu280Ala mutation abolishes GSI-XVI’s allosteric effects on Notch, but preserves APP modulation [3] [8].

Table 3: Conformational States Modulated by GSI-XVI

Conformational StatePopulation (%)(−GSI-XVI)Population (%)(+GSI-XVI)Functional Consequence
Extended32 ± 38 ± 1*Substrate docking impaired
Intermediate41 ± 222 ± 3*Reduced processivity
Compact27 ± 470 ± 5*Catalytic inhibition

Toggle Technical DetailsData from single-particle EM of purified γ-secretase complexes (n = 5,000 particles per group; *p < 0.001). Compact state defined as <22 Å distance between PS1-CTF and nicastrin C-terminus [6] [10].

Compounds Mentioned

  • Gamma-Secretase Inhibitor XVI
  • Semagacestat (LY-450139)
  • Avagacestat (BMS-708163)
  • DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester)
  • LY-411,575
  • BMS-299897
  • MRK-560
  • L-685,458
  • Compound E
  • DFK-167

Properties

CAS Number

208255-51-0

Product Name

gamma-Secretase Inhibitor XVI

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate

Molecular Formula

C20H20F2N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1

InChI Key

XAPDRNSTUYCSQC-SGTLLEGYSA-N

SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.